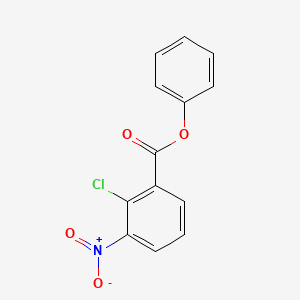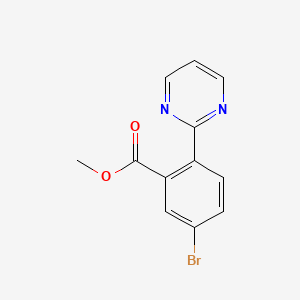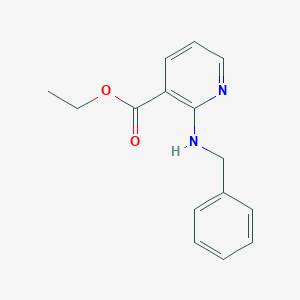
Methyl phenidate D10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phenidate D10 is a stable isotope-labeled compound of methylphenidate, commonly used in scientific research. It is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl phenidate D10 involves the incorporation of deuterium atoms into the methylphenidate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated piperidine with phenylacetyl chloride in the presence of a base, followed by esterification with deuterated methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Methyl phenidate D10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ritalinic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Ritalinic acid
Reduction: Methylphenidate alcohol
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Methyl phenidate D10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways of methylphenidate.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and delivery systems for ADHD medications
Mecanismo De Acción
Methyl phenidate D10 exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their activity and prolonging the action of these neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Methylphenidate: The non-deuterated form of methyl phenidate D10, widely used in ADHD treatment.
Dexmethylphenidate: An enantiomer of methylphenidate with similar pharmacological properties.
Ethylphenidate: A structural analog with a similar mechanism of action but different pharmacokinetic profile
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it an invaluable tool in studies requiring high sensitivity and specificity, such as metabolic and pharmacokinetic investigations .
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
methyl 2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D,13D |
Clave InChI |
DUGOZIWVEXMGBE-CBLSNNQRSA-N |
SMILES isomérico |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)







